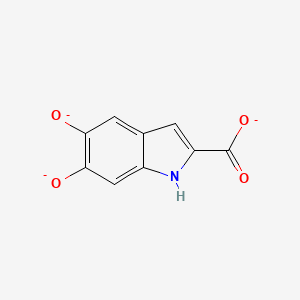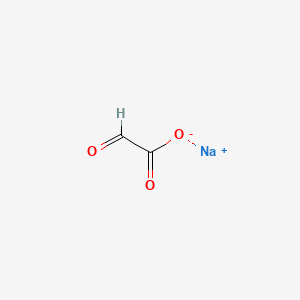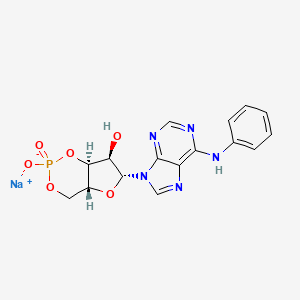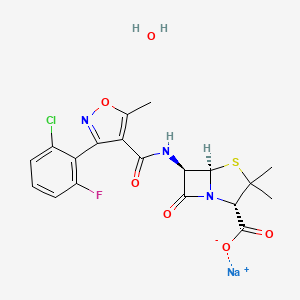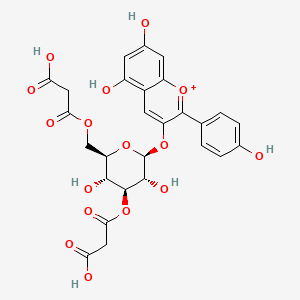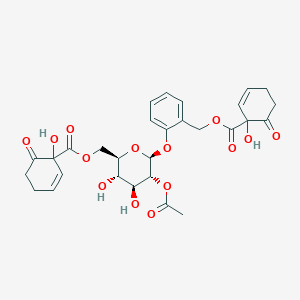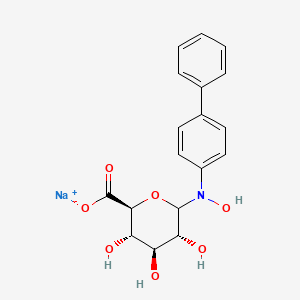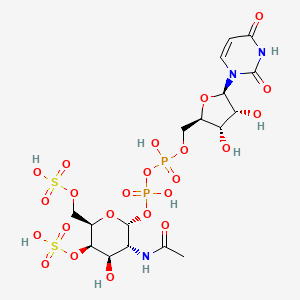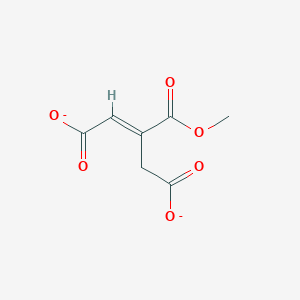
(E)-3-(methoxycarbonyl)pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(methoxycarbonyl)pent-2-enedioate(2-) is dianion of (2E)-3-(methoxycarbonyl)pent-2-enedioic acid arising from deprotonation of both carboxylic acid functions. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2E)-3-(methoxycarbonyl)pent-2-enedioic acid.
Aplicaciones Científicas De Investigación
Enzymatic Reduction Studies
- A study by Gutman and Campbell (1985) focused on the synthesis of highly enriched C-2 deuteriated and tritiated (E)-5-succinimido-4-oxo-pent-2-enoic acid for use in enzymatic reduction studies. The starting materials included derivatives of monomethyl succinate, showing the compound's potential in enzymatic research (Gutman & Campbell, 1985).
Synthesis of Derivatives
- Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates. This demonstrates the compound's utility in forming complex organic structures, which could have implications in material science or pharmaceuticals (Kvitu, 1990).
Application in Organic Synthesis
- Deng et al. (2009) explored the regio- and stereoselective synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols, showcasing the compound's versatility in organic synthesis (Deng et al., 2009).
Liquid Crystal Materials
- Egami et al. (2018) utilized (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a derivative of the compound, in the production of liquid crystal materials. They highlighted the effectiveness of microwave-assisted synthesis for this purpose (Egami et al., 2018).
Polymer Photovoltaic Research
- In the field of polymer-based photovoltaic cells, Dang et al. (2011) discussed the use of 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), a derivative, as one of the most-studied active materials for solar cells, highlighting its significance in renewable energy research (Dang et al., 2011).
Antimicrobial Activity
- Ma et al. (2014) synthesized cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research indicates the potential of the compound's derivatives in developing new antimicrobial agents (Ma et al., 2014).
Propiedades
Nombre del producto |
(E)-3-(methoxycarbonyl)pent-2-enedioate |
|---|---|
Fórmula molecular |
C7H6O6-2 |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
(E)-3-methoxycarbonylpent-2-enedioate |
InChI |
InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/p-2/b4-2+ |
Clave InChI |
BRYKYSQCLNCYQW-DUXPYHPUSA-L |
SMILES isomérico |
COC(=O)/C(=C/C(=O)[O-])/CC(=O)[O-] |
SMILES canónico |
COC(=O)C(=CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
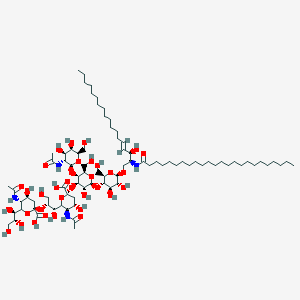
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)
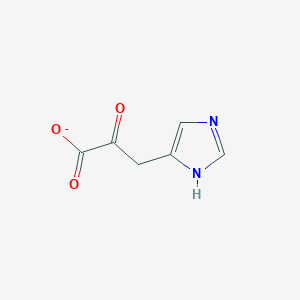
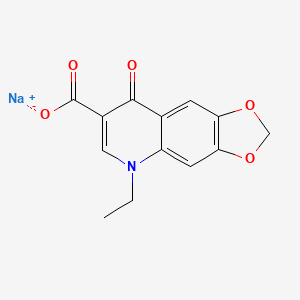
![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)
